molecular formula C14H20 B3031931 Diethyldicyclopentadiene CAS No. 874651-66-8

Diethyldicyclopentadiene

Cat. No. B3031931
CAS RN: 874651-66-8
M. Wt: 188.31 g/mol
InChI Key: QWQMAINGVKHIQJ-UHFFFAOYSA-N
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Description

Diethyldicyclopentadiene is a chemical compound with the molecular formula C14H20 . It is also known as Diethyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene or Ethylcyclopentadiene dimer .


Synthesis Analysis

Diethyldicyclopentadiene is used for the synthesis of organometallic compounds . It is also used in the synthesis of highly substituted cyclopentadienes and pentafulvenes, which serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .


Molecular Structure Analysis

The molecular structure of Diethyldicyclopentadiene contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 six-membered ring, 1 eight-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving Diethyldicyclopentadiene are not mentioned in the search results, it’s important to note that the compound plays a significant role in the synthesis of organometallic compounds and metallocenes .


Physical And Chemical Properties Analysis

Diethyldicyclopentadiene has a molecular weight of 188.31 . It has a refractive index of 1.496 (lit.) and a density of 0.924 g/mL at 25 °C (lit.) . The boiling point is 191 °C (lit.) .

Scientific Research Applications

High-Density Jet Fuel Additive

This compound is used in the production of high-density jet fuel, JP-10 . The cyclic geometry of endo-DCPD provides high thermal stability . Oxygenated additives, such as alcohols, are added to the high-density kerosene to improve the ignition and combustion properties .

Liquid-Phase Hydrogenation

The compound undergoes liquid-phase hydrogenation in the presence of a PK-25 palladium catalyst . This process retains the norbornane framework and produces endo-tricyclo[5.2.1.02,6]decane as the only final product .

Petrochemical Synthesis

Dicyclopentadiene (DCPD), a dimer of 1,3-cyclopentadiene, is a promising feedstock for petrochemical synthesis . It is formed by the Diels–Alder reaction even at room temperature .

Thermophysical Property Investigation

The compound is used in the study of thermophysical and thermodynamic properties of binary liquid mixtures . The presence of unsaturation in endo-DCPD seems to produce additional specific interactions between endo-DCPD and –OH groups of the alcohol .

Thermodynamic Property Data Collection

The compound is used in the collection of critically evaluated thermodynamic property data for pure compounds . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Ring Opening Metathesis Polymerization

The compound undergoes ring opening metathesis polymerization in the presence of ruthenium-based complexes . This process is a facile way to introduce fillers into resin bulk .

Safety and Hazards

Diethyldicyclopentadiene is classified as a flammable liquid (Category 3), and it may cause skin and eye irritation (Categories 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMAINGVKHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C=CC2C1C3CC2C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628858
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Methano-1H-indene, diethyl-3a,4,7,7a-tetrahydro-

CAS RN

874651-66-8
Record name 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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